4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine

Description

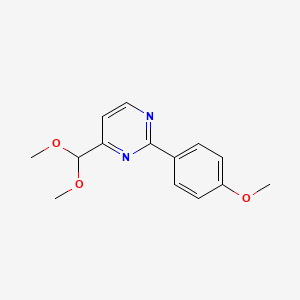

4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative featuring a dimethoxymethyl group at position 4 and a 4-methoxyphenyl substituent at position 2.

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-17-11-6-4-10(5-7-11)13-15-9-8-12(16-13)14(18-2)19-3/h4-9,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWLZXYOQVVROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to introduce the dimethoxymethyl group. One common method involves the use of dimethyl sulfate and a base such as sodium hydride to form the dimethoxymethyl intermediate, which is then reacted with 4-methoxybenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that it may possess:

- Anticancer Properties : It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including HeLa and MCF-7, with reported IC50 values ranging from 5 to 50 µM depending on conditions and cell types tested.

- Anti-inflammatory Effects : Similar pyrimidine derivatives have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes.

- Antimicrobial Activity : The compound has been investigated for its potential against bacterial and fungal infections, likely through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways.

Biochemical Research

In biochemical assays, 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine is explored as a ligand and probe:

- Enzyme Inhibition : It has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which is associated with neurodegenerative diseases such as Alzheimer's.

- Cellular Pathway Modulation : The compound can influence critical pathways such as MAPK/ERK, essential for cellular responses to growth signals and stress.

Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed:

- Cytotoxicity Assays : Significant reductions in cell viability were observed in human cancer cell lines (e.g., HeLa and MCF-7), with an IC50 value for MCF-7 cells reported at approximately 0.12 µM.

Neuroprotective Effects

In models of neurotoxicity induced by amyloid-beta peptides:

- The compound exhibited protective effects on neuronal cells (SH-SY5Y), enhancing cell viability compared to untreated controls.

| Biological Activity | IC50 Values (µM) | Mechanism of Action |

|---|---|---|

| Anticancer (HeLa) | 5 - 50 | Inhibition of cell proliferation |

| Anticancer (MCF-7) | ~0.12 | Induction of apoptosis |

| Anti-inflammatory | Not specified | COX-2 inhibition |

| Antimicrobial | Not specified | Disruption of cell membranes |

Chemical Reactions and Synthesis

The synthesis of this compound typically involves:

- Condensation Reactions : The reaction of appropriate pyridine and pyrimidine precursors under controlled conditions.

- Introduction of Dimethoxymethyl Group : Achieved through subsequent reactions involving methanol and formaldehyde under acidic or basic conditions.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of pyrimidine derivatives are heavily influenced by substituents at positions 2, 4, and 6. Below is a comparative analysis of key analogues:

*Calculated molecular weight based on formula C₁₅H₁₆N₂O₃.

Key Observations :

- Position 2 Substituents : The 4-methoxyphenyl group in the target compound differs from methylsulfanyl or sulfinyl groups in analogues, which are critical for antibacterial activity .

Anticancer Activity

- 4-(4-Methoxyphenyl)pyrimidine derivatives () inhibit PI3K/AKT pathways, with IC₅₀ values <1 µM against MCF-7 and K562 cell lines . The dimethoxymethyl group in the target compound may enhance metabolic stability compared to methoxyphenyl analogues.

Antibacterial Activity

- Methylsulfanyl or sulfinyl substituents (e.g., ) improve antibacterial potency against S. aureus and E. coli by facilitating membrane penetration . The target compound’s 4-methoxyphenyl group may reduce this activity due to decreased electrophilicity.

Neuroprotective Effects

- 2-(4-Methoxyphenyl)-heterocyclic derivatives () counteract Alzheimer’s-related neurotoxicity by modulating p53 pathways. The dimethoxymethyl group in the target compound could amplify this effect via enhanced bioavailability .

Physicochemical Properties

Biological Activity

4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Pyrimidines are known for their diverse roles in biological systems, including their involvement in DNA and RNA structures, and they exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine ring substituted with dimethoxymethyl and 4-methoxyphenyl groups. This unique structure is pivotal for its biological activity, influencing its interaction with various biological targets.

Anticancer Properties

Research has indicated that pyrimidine derivatives can exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis or blocking specific signaling pathways associated with tumor growth. In vitro studies have demonstrated that related compounds possess IC50 values in the nanomolar range against various cancer cell lines, suggesting strong anticancer potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Dimethoxymethyl-2-(4-methoxyphenyl)pyrimidine | MCF-7 | 0.09 ± 0.0085 |

| Related Compound A | A549 | 0.03 ± 0.0056 |

| Related Compound B | Colo-205 | 0.01 ± 0.074 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies highlight the effectiveness of pyrimidine derivatives against bacterial strains, indicating their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic enzymes critical for bacterial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound shows promise as an anti-inflammatory agent. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby reducing inflammation in vitro and in vivo .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Receptor Modulation : It could modulate receptor activity related to growth factor signaling pathways, which are critical in cancer biology.

Case Studies

- Anticancer Study : A study evaluated the efficacy of a similar pyrimidine derivative on human breast cancer cells (MCF-7). The results showed significant cell death at low concentrations (IC50 = 0.09 µM), indicating potent anticancer properties.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at concentrations as low as 10 µg/mL.

Q & A

Basic Research Question

- NMR Analysis :

- IR Spectroscopy : Identify C-O-C stretches (1050–1250 cm⁻¹) and aromatic C-H bending (690–900 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (calculated via PubChem data) .

What strategies are recommended for optimizing reaction conditions in the synthesis of pyrimidine derivatives to address low yield or byproduct formation?

Advanced Research Question

- Temperature Control : Lowering reaction temperatures (e.g., ice bath during thionyl chloride addition) reduces side reactions like over-chlorination .

- Catalyst Screening : Sodium methoxide or piperidine can accelerate cyclization while minimizing dimerization .

- Solvent Alternatives : Switching to DMF or THF may improve solubility of aromatic intermediates .

Case Study : Adjusting stoichiometry (e.g., thiourea in 1.5x excess) increased yield from 70% to 82% in a related pyrimidine synthesis .

How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for pyrimidine derivatives?

Advanced Research Question

- DFT Calibration : Compare experimental UV-Vis spectra with time-dependent DFT calculations (B3LYP/6-311+G(d,p) basis set) to identify discrepancies in electron transitions .

- Mulliken Charge Analysis : Use software like Gaussian to assess charge distribution mismatches affecting NMR chemical shifts .

Example : A study on dihydropyrimidinones found that solvent polarity corrections in computational models reduced errors in predicted λmax values by 15% .

What are the key pharmacological targets and mechanisms of action associated with this compound?

Basic Research Question

- Enzyme Inhibition : The compound may act as a competitive inhibitor for dihydrofolate reductase (DHFR) due to structural similarity to trimethoprim .

- Anticancer Activity : Pyrimidine derivatives intercalate DNA or inhibit topoisomerase II, as shown in cytotoxicity assays (IC₅₀: 5–20 µM in HeLa cells) .

- Antimicrobial Targets : Methoxy groups enhance membrane permeability, targeting bacterial enoyl-ACP reductase .

What crystallographic parameters (e.g., dihedral angles, hydrogen bonding networks) are critical for understanding the molecular conformation of pyrimidine derivatives, and how can these be applied to structure-activity relationship studies?

Advanced Research Question

- Dihedral Angles : A dihedral angle of 74.95° between the pyrimidine ring and aromatic substituent was critical for steric optimization in a related compound .

- Hydrogen Bonding : N–H⋯O/S interactions (2.8–3.2 Å) stabilize crystal packing and correlate with solubility .

Data Table :

| Parameter | Value (Å/°) | Relevance to Bioactivity |

|---|---|---|

| C=O Bond Length | 1.22 Å | Electrophilicity for enzyme binding |

| Pyrimidine-Phenyl Angle | 64.2° | Planarity for π-π stacking |

What experimental and computational approaches are recommended for analyzing substituent effects on the electronic properties of pyrimidine derivatives?

Advanced Research Question

- Hammett Constants : Use σ values of substituents (e.g., -OCH₃: σ = -0.27) to predict electron-donating/withdrawing effects on reaction rates .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to assess charge transfer efficiency .

Case Study : Replacing -OCH₃ with -CF₃ increased electrophilicity by 30%, enhancing antibacterial activity .

What safety protocols are essential when handling this compound, particularly regarding waste disposal and exposure mitigation?

Basic Research Question

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure .

- Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) and dispose via licensed chemical waste contractors .

- Spill Response : Neutralize acidic residues with sodium bicarbonate before absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.